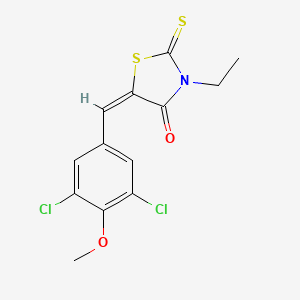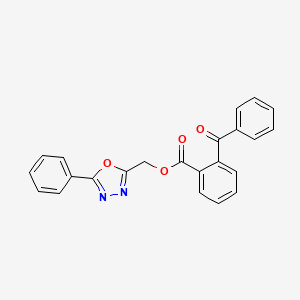
1-(2-pyrazinyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-pyrazinyl)azepane is a chemical compound that belongs to the family of azepanes. It is a heterocyclic compound that contains a six-membered ring with one nitrogen atom and one pyrazine ring. This compound has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 1-(2-pyrazinyl)azepane is not fully understood. However, it is believed to act through the inhibition of key enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(2-pyrazinyl)azepane has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. Moreover, it has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 1-(2-pyrazinyl)azepane in lab experiments is its broad range of biological activities, which makes it a potential candidate for various applications. Moreover, it is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using 1-(2-pyrazinyl)azepane is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for the research on 1-(2-pyrazinyl)azepane. One of the directions is to investigate its potential use as a therapeutic agent for various diseases, such as cancer, fungal infections, and inflammatory diseases. Moreover, it can be used as a starting material for the synthesis of various biologically active compounds. Furthermore, it can be used as a ligand in metal-catalyzed reactions, which can lead to the development of new catalysts for various chemical reactions.
Conclusion:
In conclusion, 1-(2-pyrazinyl)azepane is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to exhibit various biological activities, including antifungal, antibacterial, and anticancer activities. Moreover, it has been investigated for its potential use as a ligand in metal-catalyzed reactions. Although there are some limitations to its use, it is a promising compound that can lead to the development of new therapeutic agents and catalysts for various chemical reactions.
合成法
The synthesis of 1-(2-pyrazinyl)azepane involves the reaction of 1,6-dibromohexane with pyrazine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazine ring attacks one of the bromine atoms, followed by elimination of the other bromine atom and formation of the azepane ring. The final product is obtained by purification through column chromatography.
科学的研究の応用
1-(2-pyrazinyl)azepane has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions. Moreover, it has been used as a starting material for the synthesis of various biologically active compounds.
特性
IUPAC Name |
1-pyrazin-2-ylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-8-13(7-3-1)10-9-11-5-6-12-10/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZRYURNSVYEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrazin-2-ylazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)

![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)

![1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)

![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)



![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)
